molecular formula C10H17NO B14863712 N-cyclopropylhexahydro-1H-cyclopenta[c]furan-5-amine

N-cyclopropylhexahydro-1H-cyclopenta[c]furan-5-amine

Cat. No.: B14863712
M. Wt: 167.25 g/mol
InChI Key: ZZQDLUGUFFSVGL-UHFFFAOYSA-N
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Description

N-cyclopropylhexahydro-1H-cyclopenta[c]furan-5-amine is a complex organic compound characterized by its unique cyclopropyl and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropylhexahydro-1H-cyclopenta[c]furan-5-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclopentane derivative, the introduction of a cyclopropyl group can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagent. Subsequent functionalization steps, including amination and furan ring formation, are carried out under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylhexahydro-1H-cyclopenta[c]furan-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include alcohols, ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclopropylhexahydro-1H-cyclopenta[c]furan-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-cyclopropylhexahydro-1H-cyclopenta[c]furan-5-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • cis-hexahydro-1H-cyclopenta[c]furan-5-one
  • trans-hexahydro-1H-cyclopenta[c]furan-5-one

Uniqueness

N-cyclopropylhexahydro-1H-cyclopenta[c]furan-5-amine is unique due to the presence of both cyclopropyl and furan moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

N-cyclopropyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-amine

InChI

InChI=1S/C10H17NO/c1-2-9(1)11-10-3-7-5-12-6-8(7)4-10/h7-11H,1-6H2

InChI Key

ZZQDLUGUFFSVGL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2CC3COCC3C2

Origin of Product

United States

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